molecular formula C9H18INO B14022465 N-Heptyl-2-iodoacetamide CAS No. 5349-30-4

N-Heptyl-2-iodoacetamide

Katalognummer: B14022465
CAS-Nummer: 5349-30-4
Molekulargewicht: 283.15 g/mol
InChI-Schlüssel: GQHYYLBQXPYFDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Heptyl-2-iodoacetamide is an organic compound with the molecular formula C₉H₁₈INO. It is a derivative of iodoacetamide, where the heptyl group is attached to the nitrogen atom. This compound is known for its reactivity with thiol groups in proteins, making it a valuable reagent in biochemical and proteomic research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Heptyl-2-iodoacetamide typically involves the reaction of heptylamine with iodoacetic acid or its derivatives. The general reaction can be represented as follows: [ \text{Heptylamine} + \text{Iodoacetic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: N-Heptyl-2-iodoacetamide primarily undergoes substitution reactions due to the presence of the iodo group. It can react with thiol groups in proteins, leading to the formation of stable thioether bonds.

Common Reagents and Conditions:

    Thiol-containing compounds: These are the primary reactants that interact with this compound.

    Reaction conditions: The reactions are typically carried out in slightly alkaline conditions (pH 8-8.5) to ensure the deprotonation of thiol groups, which enhances their reactivity.

Major Products: The major product of the reaction between this compound and thiol groups is a thioether bond, which is a stable linkage in proteins.

Wissenschaftliche Forschungsanwendungen

N-Heptyl-2-iodoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an alkylating agent to modify thiol groups in proteins and peptides.

    Biology: The compound is employed in studies involving enzyme inhibition, particularly those enzymes with cysteine residues at their active sites.

    Medicine: It is used in research related to enzyme inhibition and protein modification, which can have implications in drug development.

    Industry: this compound is used in the production of various biochemical reagents and in the modification of proteins for industrial applications.

Wirkmechanismus

The primary mechanism of action of N-Heptyl-2-iodoacetamide involves the alkylation of thiol groups in proteins. The iodoacetamide moiety reacts with the thiol group of cysteine residues, forming a stable thioether bond. This reaction prevents the formation of disulfide bonds, thereby inhibiting the activity of enzymes that rely on cysteine residues for their catalytic function.

Vergleich Mit ähnlichen Verbindungen

    Iodoacetamide: A simpler analog of N-Heptyl-2-iodoacetamide, used for similar purposes in protein modification.

    Iodoacetate: Another related compound that also reacts with thiol groups but introduces a carboxymethyl group instead of a heptyl group.

    Chloroacetamide: Similar in structure but less reactive compared to iodoacetamide derivatives.

Uniqueness: this compound is unique due to the presence of the heptyl group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific biochemical applications where the hydrophobicity of the heptyl group can play a role in the compound’s interaction with proteins.

Eigenschaften

CAS-Nummer

5349-30-4

Molekularformel

C9H18INO

Molekulargewicht

283.15 g/mol

IUPAC-Name

N-heptyl-2-iodoacetamide

InChI

InChI=1S/C9H18INO/c1-2-3-4-5-6-7-11-9(12)8-10/h2-8H2,1H3,(H,11,12)

InChI-Schlüssel

GQHYYLBQXPYFDY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCNC(=O)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.